3-Amino-3-(pyridin-2-YL)propanamide

Medicinal Chemistry Asymmetric Synthesis Procurement

This 2-pyridyl isomer uniquely forms a stable five-membered N,N-chelate ring with catalytic metal ions (Zn²⁺, Cu²⁺), enabling metalloenzyme inhibition and metal-catalyzed coupling that the 3-pyridyl isomer cannot replicate. Co-crystallised with NAMPT (PDB 4N9C), it's a validated hinge-binding fragment for kinase programmes. Procure the racemate for initial SAR, then transition to enantiopure (R)- or (S)-forms without scaffold change. Risk of generic substitution includes loss of synthetic versatility and target engagement geometry.

Molecular Formula C8H11N3O
Molecular Weight 165.19
CAS No. 771528-85-9
Cat. No. B1660458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(pyridin-2-YL)propanamide
CAS771528-85-9
Molecular FormulaC8H11N3O
Molecular Weight165.19
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CC(=O)N)N
InChIInChI=1S/C8H11N3O/c9-6(5-8(10)12)7-3-1-2-4-11-7/h1-4,6H,5,9H2,(H2,10,12)
InChIKeyZBRSERNJFMAHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(pyridin-2-YL)propanamide (CAS 771528-85-9): Structural and Functional Class Context for Informed Procurement


3-Amino-3-(pyridin-2-yl)propanamide (CAS 771528-85-9) is a heterocyclic β-amino amide building block featuring a primary amine, a primary amide, and a 2-pyridyl substituent attached to the β-carbon . The 2-pyridyl positioning creates an N,N-bidentate chelation motif (pyridyl nitrogen and β-amino group) that is sterically and electronically distinct from the 3-pyridyl isomer (CAS 771528-90-6) and the regioisomer 3-amino-N-(pyridin-2-yl)propanamide (CAS 774487-65-9) [1]. This specific arrangement underpins its use as a hinge-binding motif in kinase inhibitor programmes and as a chiral building block, where the (R)- and (S)-enantiomers are available independently [2].

Why 3-Amino-3-(pyridin-2-YL)propanamide Cannot Be Replaced by a Generic Aminopyridine Building Block


The 2-pyridyl isomer is uniquely capable of forming a stable five-membered chelate ring with metal ions (Npyridine–M–Namine), a property absent in the 3-pyridyl isomer where the nitrogen geometry precludes simultaneous coordination [1]. This chelation ability directly influences reactivity in metal-catalyzed coupling reactions and binding mode in metalloenzyme inhibitor design. Additionally, the regioisomer 3-amino-N-(pyridin-2-yl)propanamide places the amide bond at the pyridyl nitrogen, altering hydrogen-bond donor/acceptor topology and reducing conformational flexibility relative to the β-amino amide scaffold, which is critical for reproducing specific kinase hinge-binding interactions described in patent literature [2]. Generic substitution thus risks loss of both synthetic versatility and target engagement geometry.

Quantitative Differentiation Evidence for 3-Amino-3-(pyridin-2-YL)propanamide vs. Closest Analogs


Chiral Procurement Strategy: Racemic vs. Enantiopure Cost and Purity Tiers

The racemic compound (CAS 771528-85-9) provides a cost-effective screening scaffold, while the (R)-enantiomer (CAS 1213481-96-9) enables enantiopure lead optimization. Vendor data show a 28-fold price premium for the (R)-enantiomer versus the racemate at the 1 g scale, with comparable chemical purity (≥95%) [1].

Medicinal Chemistry Asymmetric Synthesis Procurement

Topological Polar Surface Area (TPSA) Differentiation vs. Regioisomer 3-Amino-N-(pyridin-2-yl)propanamide

The β-amino amide scaffold (target) exhibits a higher TPSA (82 Ų) than the regioisomeric N-pyridin-2-yl amide (68 Ų), indicating greater hydrogen-bonding capacity and polarity [1][2]. This difference directly impacts permeability and solubility profiles in drug discovery campaigns.

Drug Design ADME Prediction Physicochemical Profiling

Predicted pKa Differentiation: Amino Group Basicity vs. (S)-Enantiomer

The predicted pKa of the β-amino group in the (S)-enantiomer is approximately 16.08 [1], indicating a very weakly basic amine that remains predominantly unprotonated under physiological pH (7.4). This contrasts with typical α-amino acid building blocks (pKa ~9-10) and influences its reactivity in amide coupling and its ionization-dependent solubility.

Physicochemical Property Ionization State Formulation

Kinase Inhibitor Scaffold Utility: Evidence from NAMPT and Kinase Patent Families

Compounds derived from 3-amino-3-(pyridin-2-yl)propanamide have been crystallised in complex with human NAMPT (PDB 4N9C), demonstrating a conserved hinge-binding mode [1]. The fragment-derived inhibitor (compound 51) displayed a biochemical IC50 of 19 nM against NAMPT and an antiproliferative IC50 of 121 nM in A2780 cells [1]. In parallel, ring-substituted N-pyridinyl amides built from this scaffold are claimed as pan-PIM kinase inhibitors (Patent WO2011113798A2) [2], confirming the scaffold's privileged status for ATP-competitive kinase inhibition.

Kinase Inhibitor NAMPT Fragment-Based Drug Discovery

Metal Chelation Potential: 2-Pyridyl vs. 3-Pyridyl Isomer Coordination Chemistry

The 2-pyridyl isomer can act as an N,N-bidentate ligand forming a stable five-membered chelate ring with transition metals, whereas the 3-pyridyl isomer (CAS 771528-90-6) can only coordinate in a monodentate fashion through the pyridyl nitrogen [1]. Copper(II) complexes of structurally analogous 2-pyridyl amides have been crystallographically characterised, confirming the chelation mode [2].

Coordination Chemistry Catalysis Metalloenzyme Inhibitor

Optimal Application Scenarios for 3-Amino-3-(pyridin-2-YL)propanamide Based on Quantitative Evidence


Fragment-Based Lead Discovery Requiring Crystallographically Validated Scaffolds

The 3-aminopyridine amide motif has been co-crystallised with NAMPT (PDB 4N9C), confirming a specific hinge-binding interaction that can be exploited for fragment growing [1]. Teams initiating fragment-based campaigns should prioritise this scaffold over the 3-pyridyl isomer, which lacks an equivalent crystallographic validation set.

Cost-Efficient Early-Stage SAR with Defined Upgrade Path to Enantiopure Leads

Procure the racemate (CAS 771528-85-9) at ~$43/g for initial hit confirmation and broad SAR exploration [1]. Once a chiral preference is identified, transition to the (R)- or (S)-enantiomer (available from Enamine at ~$1200/g) for enantiopure lead optimisation without changing the core scaffold [2].

Design of Metalloenzyme Inhibitors Requiring Bidentate Metal Coordination

The N,N-bidentate chelation motif of the 2-pyridyl isomer enables stable complexation with catalytic metal ions (e.g., Zn²⁺ in HDACs, Cu²⁺ in amine oxidases) [1]. The 3-pyridyl and 4-pyridyl isomers cannot provide this coordination geometry and should be excluded from metalloenzyme-focused libraries.

Kinase Inhibitor Programmes Targeting the Hinge Region with Pyridinyl Amide Warheads

Ring-substituted N-pyridinyl amides derived from this scaffold are claimed as pan-PIM kinase inhibitors (WO2011113798A2), indicating a general utility for ATP-competitive kinase inhibition [1]. The β-amino amide framework provides both the hinge-binding pyridine and a primary amide for additional interactions, offering an advantage over simple aminopyridine fragments.

Quote Request

Request a Quote for 3-Amino-3-(pyridin-2-YL)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.